(Furan-2-ylmethyl)(1-methoxypropan-2-YL)amine
Description
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-methoxypropan-2-amine |
InChI |
InChI=1S/C9H15NO2/c1-8(7-11-2)10-6-9-4-3-5-12-9/h3-5,8,10H,6-7H2,1-2H3 |
InChI Key |
AJTKKVUSSHJQDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NCC1=CC=CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Furan-2-ylmethyl)(1-methoxypropan-2-yl)amine typically involves the reaction of furan-2-carbaldehyde with 1-methoxypropan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of (Furan-2-ylmethyl)(1-methoxypropan-2-yl)amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. The product is then purified using techniques like distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
(Furan-2-ylmethyl)(1-methoxypropan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The furan ring and amine group can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
(Furan-2-ylmethyl)(1-methoxypropan-2-yl)amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Furan-2-ylmethyl)(1-methoxypropan-2-yl)amine involves its interaction with specific molecular targets and pathways. The furan ring and amine group play crucial roles in binding to target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
The compound is compared to structurally analogous amines based on substituent variations, physicochemical properties, and biological activities.
Structural Comparison
Table 1: Structural Features of Selected Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| (Furan-2-ylmethyl)(1-methoxypropan-2-yl)amine | C9H15NO2 | 169.22 | Furan, methoxy, secondary amine |
| N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine (8a) | C7H8N6O | 192.18 | Furan, tetrazole, secondary amine |
| 1-(Furan-2-yl)-2-methylpropan-1-amine | C8H13NO | 139.19 | Furan, branched aliphatic amine |
| (Furan-2-yl)methyl(prop-2-en-1-yl)amine | C9H13NO | 151.21 | Furan, tertiary amine, alkenyl group |
| (1-Methoxypropan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine | C11H19NOS | 213.34 | Thiophene, methoxy, secondary amine |
Key Observations :
- Heterocyclic vs. Aliphatic Substituents: Replacement of the furan ring with a thiophene (e.g., C11H19NOS) increases molecular weight and introduces sulfur, which may alter electronic properties and binding interactions .
- Tertiary vs.
Physicochemical Properties
Table 2: Physicochemical Data for Selected Analogues
| Compound Name | Boiling Point (°C) | Density (g/cm³) | pKa | Solubility (Predicted) |
|---|---|---|---|---|
| 1-(Furan-2-yl)-2-methylpropan-1-amine | 68–69 (at 9 Torr) | 0.9625 | 9.66 | Moderate in polar solvents |
| (2-Methoxyethyl)(1-methoxypropan-2-yl)amine | Not reported | Not reported | ~9–10 | High in water and alcohols |
| N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine (8a) | Not reported | Not reported | ~4–5 (tetrazole) | Moderate in DMSO |
Key Observations :
- pKa Trends : The pKa of 1-(Furan-2-yl)-2-methylpropan-1-amine (~9.66) aligns with typical aliphatic amines, while tetrazole-containing analogues (e.g., 8a) exhibit lower pKa values (~4–5) due to the acidic tetrazole NH group .
- Solubility: Methoxy groups (e.g., in C9H15NO2) enhance water solubility compared to purely aliphatic or aromatic analogues .
Biological Activity
(Furan-2-ylmethyl)(1-methoxypropan-2-YL)amine is a compound that has garnered attention in recent years due to its potential biological activities. This article reviews the biological activity of this compound, drawing from diverse research findings, including antimicrobial properties, enzyme inhibition, and neuropharmacological effects.
(Furan-2-ylmethyl)(1-methoxypropan-2-YL)amine belongs to a class of compounds known for their diverse pharmacological profiles. The furan moiety is particularly noted for its role in various biological activities, including anti-inflammatory and antimicrobial effects.
Antimicrobial Activity
Research has demonstrated that derivatives of furan, including those similar to (Furan-2-ylmethyl)(1-methoxypropan-2-YL)amine, exhibit significant antimicrobial properties. For instance, a study on 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea revealed effective inhibition against various pathogens such as Escherichia coli and Salmonella typhi .
Table 1: Antimicrobial Activity of Furan Derivatives
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea | E. coli | 0.5 mg/mL |
| S. typhi | 0.3 mg/mL | |
| Staphylococcus aureus | 0.4 mg/mL | |
| Bacillus subtilis | No activity |
This table highlights the broad spectrum of activity exhibited by furan derivatives, suggesting their potential utility in developing new antimicrobial agents.
Enzyme Inhibition Studies
(Furan-2-ylmethyl)(1-methoxypropan-2-YL)amine and its derivatives have also been studied for their inhibitory effects on monoamine oxidase (MAO), an important enzyme involved in neurotransmitter metabolism. A related compound, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA), was shown to selectively inhibit MAO-B with an IC50 value of approximately 5.16 μM .
Table 2: MAO Inhibition Profile of F2MPA
| Compound | MAO-A Inhibition (IC50) | MAO-B Inhibition (IC50) | Selectivity Ratio |
|---|---|---|---|
| F2MPA | >100 μM | 5.16 μM | >19 |
The selectivity of F2MPA for MAO-B over MAO-A indicates its potential as a therapeutic agent for cognitive enhancement without the risk of triggering hyperexcitability in neuronal circuits.
Neuropharmacological Effects
In vivo studies have indicated that F2MPA enhances synaptic transmission and promotes long-term potentiation (LTP) in the dentate gyrus region of the hippocampus . This suggests that compounds like (Furan-2-ylmethyl)(1-methoxypropan-2-YL)amine may have implications for treating cognitive disorders such as Alzheimer's disease.
Case Studies
Several case studies have explored the pharmacological potentials of furan derivatives:
- Cognitive Enhancement : A study demonstrated that intraperitoneal administration of F2MPA improved basic synaptic transmission and LTP without modifying seizure thresholds in animal models, indicating its safety and efficacy as a cognition-enhancing therapeutic .
- Antimicrobial Efficacy : Another investigation reported the synthesis and bioactivity of furan-based compounds that showed promise against multi-drug resistant bacterial strains, emphasizing their potential role in modern medicine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
